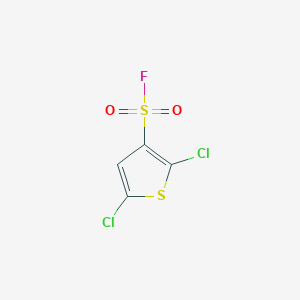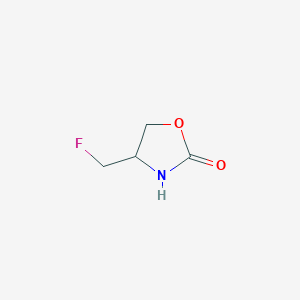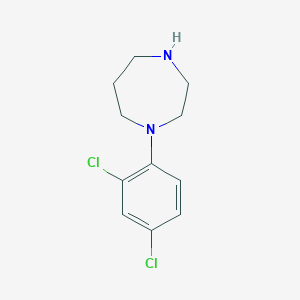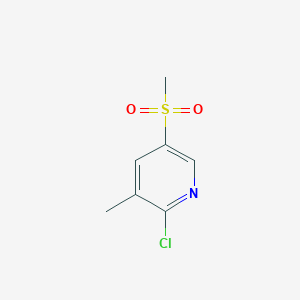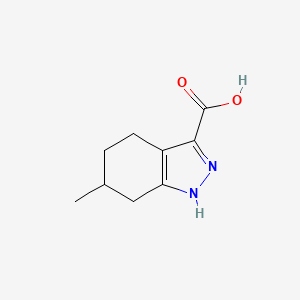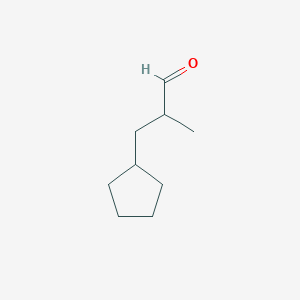
3-cyclopentyl-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-2-methylpropanal is an organic compound with the molecular formula C9H16O. It is an aldehyde, characterized by the presence of a terminal carbonyl group. This compound contains a cyclopentyl ring and a methyl group attached to a propanal backbone, making it a branched-chain aldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-cyclopentyl-2-methylpropanal can be synthesized through various methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of 3-cyclopentyl-2-methylpropanol using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonization of alkenes followed by oxidative cleavage of the resulting diols .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum in hydrogenation reactions can facilitate the conversion of precursor compounds to the target aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclopentyl-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: 3-cyclopentyl-2-methylpropanoic acid.
Reduction: 3-cyclopentyl-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-cyclopentyl-2-methylpropanal is valuable in scientific research due to its unique properties. It is used in:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: As a precursor for the synthesis of potential drug candidates.
Flavor and Fragrance Industry: Due to its aldehyde group, it is used in the formulation of flavors and fragrances
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attacks. This reactivity is crucial in various organic reactions, including nucleophilic addition and substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylpropanal
- 3-methylbutanal
- Cyclopentylmethanol
Uniqueness
3-cyclopentyl-2-methylpropanal is unique due to its branched structure and the presence of both a cyclopentyl ring and a methyl group. This combination imparts distinct chemical properties, making it valuable in specific applications where other aldehydes may not be as effective .
Propriétés
IUPAC Name |
3-cyclopentyl-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(7-10)6-9-4-2-3-5-9/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNZXKQYGIDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
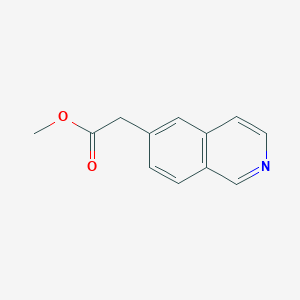
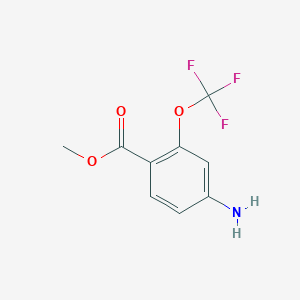
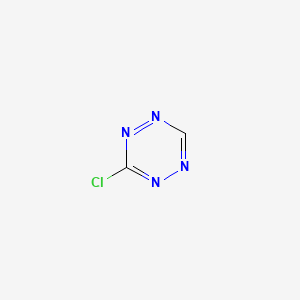
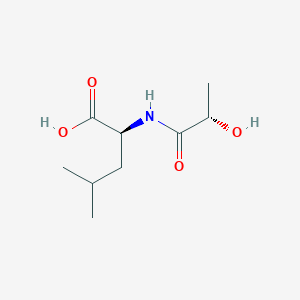
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid](/img/structure/B6614563.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)
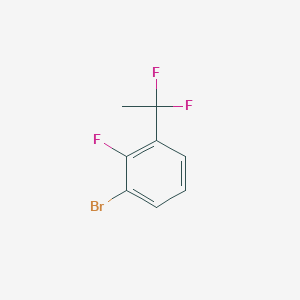
![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)
